

A Guide to Finding NMR Data and Related Structures

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Compound Focus: 2'-Methoxy-5'-nitrobenzamil

CAS No.: 122341-74-6

Cat. No.: S587044

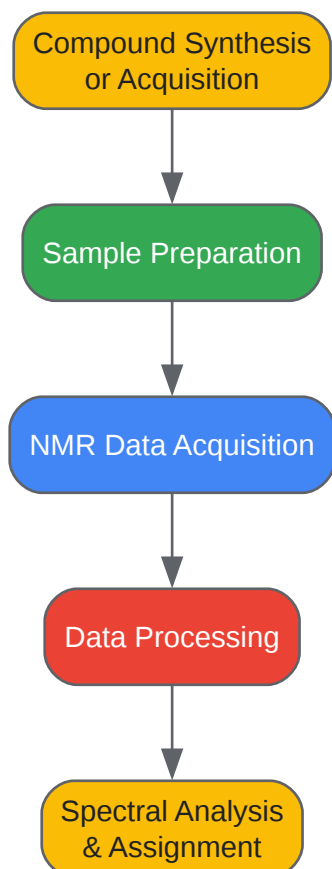
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The table below outlines the closest related compounds I found and strategic approaches to continue your search.

Category	Description	Relevance / Action
Related Compound	2-Methoxy-5-nitrophenol [1] [2]	Core structure is similar, differing in the absence of the benzamil-specific side chain. Its NMR data can provide a reference for the methoxy-nitrophenyl core.
Related Compound	1,3-Dibromo-2-methoxy-5-nitrobenzene [3]	Another substituted methoxy-nitrobenzene, useful for studying substituent effects on chemical shifts.
Search Strategy 1	Search by Substructure	Use databases like SciFinder or Reaxys, which allow you to draw the molecular structure to find compounds with the same core, even if names vary.
Search Strategy 2	Check Commercial Suppliers	Suppliers of research chemicals (e.g., Sigma-Aldrich, TCI) sometimes provide NMR data for the compounds they sell.
Search Strategy 3	Consider Experimental Measurement	If the compound is novel or not commercially available, measuring the NMR spectrum may be the most direct path.

General Workflow for NMR Characterization

Based on common laboratory practices for characterizing a new organic compound, the following diagram outlines a typical workflow. This can serve as a protocol if you need to obtain the data experimentally.



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General workflow for determining the NMR spectrum of a novel compound.

Experimental Protocol for NMR Analysis

Here is a detailed methodology you could apply to characterize **2'-Methoxy-5'-nitrobenzamil**, based on standard laboratory procedures [4] [5].

- **Sample Preparation**
 - Weigh approximately 5-10 mg of the pure compound.

- Transfer it into a clean, dry NMR tube.
- Dissolve the sample in 0.6 - 0.7 mL of a suitable deuterated solvent (e.g., Deuterated DMSO (DMSO-d6) or Deuterated Chloroform (CDCl3)). The choice of solvent depends on the compound's solubility.

- **Data Acquisition**

- Place the NMR tube into the spectrometer, which should be tuned and calibrated for the relevant nuclei.
- Acquire a **1D ¹H NMR spectrum**. Standard parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Optionally, acquire **¹³C NMR** and 2D spectra (such as COSY, HSQC, HMBC) for full structural assignment and to resolve overlapping signals. These experiments provide information on proton-proton connectivity and carbon-proton correlations.

- **Data Processing and Analysis**

- Process the acquired data (e.g., apply Fourier transformation, phase correction, and baseline correction).
- Calibrate the spectrum using the known chemical shift of the solvent peak.
- Analyze the spectrum by identifying all chemical shifts (δ in ppm), integration values (for ¹H NMR), and coupling constants (J in Hz).
- Assign each signal to the corresponding hydrogen or carbon atom in the molecular structure of **2'-Methoxy-5'-nitrobenzamil**.

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References

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4. Simultaneous determination of five nitroimidazole ... [bmcchem.biomedcentral.com]

5. nightshift: A Python program for plotting simulated NMR ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [A Guide to Finding NMR Data and Related Structures]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b587044#2-methoxy-5-nitrobenzamil-spectral-data-nmr]

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